(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum
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Overview
Description
Miboplatin is a platinum coordination entity and a member of pyrrolidines. It has a role as an antineoplastic agent.
Scientific Research Applications
Tumor-Inhibiting Properties
Platinum(II) complexes with aminoalcohol ligands, such as those similar in structure to the queried compound, have been investigated for their potential as cytotoxic agents against tumors. These complexes exhibit a pH-dependent reaction rate with nucleotides like guanosine 5'-monophosphate, which is a model for DNA interaction. This interaction is believed to correlate directly with cytotoxicity. Studies have utilized techniques like micellar electrokinetic chromatography and nuclear magnetic resonance to examine the ligand binding and transformation processes of these compounds (Schluga et al., 2005).
Antitumor Drug Development
Research has been conducted on developing radiolabelled antitumor drugs using platinum, similar to the queried compound. These drugs, synthesized from radionuclides of platinum, have shown potential in animal experimentation for their antitumor properties, indicating a promising avenue for cancer treatment (Suwa et al., 1992).
Platinum Complexes in Cancer Treatment
Studies on various platinum(II) complexes, including those with cyclobutane structures, have explored their application in cancer treatment. These complexes show significant in vitro antitumor activity, indicating their potential effectiveness against certain types of cancer cells (Galanski et al., 2003).
Properties
Molecular Formula |
C11H20N2O4Pt+2 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylic acid;platinum(2+);[(2R)-pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/t;5-;/m.1./s1 |
InChI Key |
XXUHLUDUCZQMDI-UTYJZAQGSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)O)C(=O)O.[Pt+2] |
Canonical SMILES |
C1CC(NC1)CN.C1CC(C1)(C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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